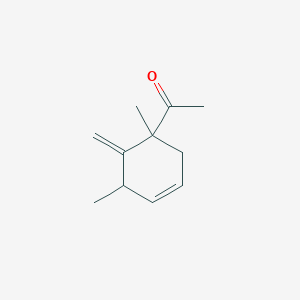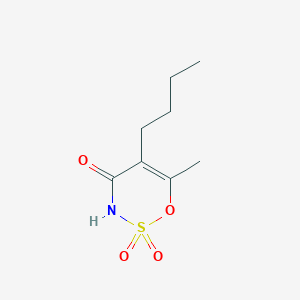
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione is a synthetic organic compound belonging to the oxathiazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Involving the formation of the oxathiazine ring.
Substitution reactions: Introducing the butyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism by which 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors.
Signal transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Butyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione include other oxathiazines with different substituents. Examples may include:
- 5-Butyl-6-ethyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
- 5-Propyl-6-methyl-2H-1,2lambda~6~,3-oxathiazine-2,2,4(3H)-trione
Propriétés
Numéro CAS |
90986-54-2 |
|---|---|
Formule moléculaire |
C8H13NO4S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
5-butyl-6-methyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C8H13NO4S/c1-3-4-5-7-6(2)13-14(11,12)9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
QUZOWACWRJDPQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(OS(=O)(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
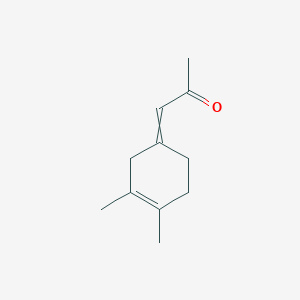

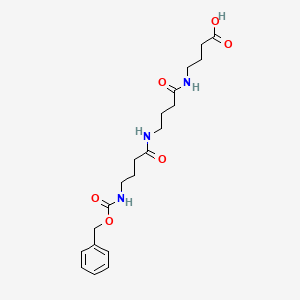
![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)


![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
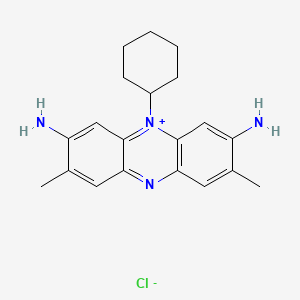
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
